2-(3,5-Difluorophenyl)ethanamine
Description
Contextualization within the Phenethylamine (B48288) Compound Class
2-(3,5-Difluorophenyl)ethanamine belongs to the broad and extensively studied class of organic compounds known as phenethylamines. The foundational structure of a phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon ethyl chain. wikipedia.org This structural motif is the backbone for a vast array of neuroactive compounds, including naturally occurring neurotransmitters and hormones, as well as synthetic drugs. wikipedia.orgunodc.org
Phenethylamines are renowned for their diverse pharmacological activities, primarily acting as central nervous system stimulants or hallucinogens. unodc.org Their effects are often mediated through interactions with monoamine neurotransmitter systems, such as those involving dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgunodc.org The versatility of the phenethylamine scaffold allows for a wide range of modifications, where the addition of different functional groups to the phenyl ring or the ethylamine (B1201723) side chain can dramatically alter a compound's biological activity. wikipedia.orgresearchgate.net The introduction of two fluorine atoms onto the phenyl ring of the parent phenethylamine structure gives rise to this compound, a compound that embodies the strategic chemical modifications aimed at exploring new pharmacological frontiers.
Importance of Fluorine Substitution in Contemporary Medicinal Chemistry and Chemical Biology
The deliberate incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. mdpi.comacs.orgnih.gov This is due to the unique properties of the fluorine atom, which include its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds. mdpi.comchemxyne.com These characteristics can profoundly influence a molecule's physicochemical and biological properties in several advantageous ways. mdpi.comnih.govacs.org
Key benefits of fluorine substitution include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can block sites of metabolic oxidation, leading to a longer duration of action for a drug. mdpi.comacs.org
Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with its biological target, such as a protein receptor or enzyme. mdpi.comchemxyne.com
Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical factors affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comacs.org
Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be crucial for optimal binding to its target. acs.org
The strategic placement of fluorine atoms, as seen in this compound, is a testament to the rational design principles employed in the quest for improved therapeutic agents. nih.gov Furthermore, the isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a sensitive technique for non-invasive in vivo imaging in drug discovery and diagnostics. acs.orgnih.govchemxyne.com
Overview of Key Research Domains Pertaining to this compound and Structurally Related Compounds
Research involving this compound and its structural analogs primarily falls within the realms of medicinal chemistry and pharmacology. While specific research findings on this compound itself are not extensively detailed in publicly available literature, its structure suggests its utility as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The investigation of structurally related fluorinated phenethylamines offers insights into the potential research directions for this compound.
For instance, studies on other fluorinated phenethylamines have explored their psychoactive properties, with the introduction of fluorine having a significant impact, ranging from a marked loss to an enhancement and prolongation of effects. researchgate.netnih.gov Research on fluorinated phenylalanines, which share a similar structural motif, has demonstrated their utility as enzyme inhibitors and as agents for tumor imaging. nih.gov
The synthesis of various positional isomers of fluorinated phenethylamines is a common research practice to understand the structure-activity relationships (SAR) and to optimize the pharmacological profile of a lead compound. nih.gov For example, research on 2-(2,5-difluorophenyl)ethanamine (B178943), a positional isomer of the subject compound, indicates its availability for early discovery research. evitachem.comsigmaaldrich.com
The table below provides a summary of key information for this compound and a structurally related compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Research Area |
|---|---|---|---|---|
| This compound | 311346-60-8 | C₈H₉F₂N | 157.16 | Chemical synthesis and intermediate |
| 2-(2,5-Difluorophenyl)ethanamine | 199296-54-3 | C₈H₉F₂N | 157.164 | Early discovery research collections |
| 2-(3,5-Dichlorophenyl)ethanamine | 67851-51-8 | C₈H₉Cl₂N | 190.07 | Building block in organic synthesis |
| 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride | 1065267-25-5 | C₇H₉ClF₂N₂ | 194.61 | Heterocyclic and fluorinated building block |
Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAZHKOVLYSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394900 | |
| Record name | 2-(3,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311346-60-8 | |
| Record name | 3,5-Difluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-difluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3,5 Difluorophenyl Ethanamine and Its Derivatives
Established Synthetic Routes to 2-Arylethylamines
The construction of the 2-arylethylamine framework can be achieved through several well-established synthetic strategies. These methods often involve the formation of the crucial carbon-nitrogen bond at different stages of the synthesis.
Reductive Amination Strategies Utilizing Difluorobenzaldehyde Precursors
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comchemistrysteps.com In the context of 2-(3,5-Difluorophenyl)ethanamine, this strategy typically commences with a difluorobenzaldehyde precursor. The general process involves the reaction of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. chemistrysteps.comlibretexts.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comchemistrysteps.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction is often carried out in a one-pot procedure, offering a convenient and efficient route to the desired 2-arylethylamine. chemistrysteps.com For instance, reacting 3,5-difluorobenzaldehyde (B1330607) with an appropriate amine in the presence of a reducing agent like sodium cyanoborohydride can yield the corresponding this compound derivative. evitachem.com
Multi-Step Organic Synthesis Approaches Involving Amine Formation
Multi-step syntheses provide the flexibility to introduce functional groups and build molecular complexity in a controlled manner. flinders.edu.au These approaches are particularly valuable for preparing derivatives of this compound with specific substitution patterns.
One common multi-step route involves the initial preparation of a suitable precursor, which is then converted to the amine in a subsequent step. For example, a synthesis might start with the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride to produce 2-chloro-1-(3,5-difluorophenyl)ethanone. google.comgoogle.com This ketone can then be subjected to various reactions.
Another strategy involves the conversion of a carboxylic acid to an amine via the Curtius rearrangement. This process begins with the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with one less carbon atom than the starting carboxylic acid. libretexts.org
Continuous flow synthesis has emerged as a powerful tool for multi-step processes, offering advantages in terms of reaction control, safety, and scalability. flinders.edu.ausyrris.jptue.nl This technology allows for the sequential transformation of a starting material as it moves through a series of reactors containing reagents and catalysts. syrris.jp
Alternative Methods: Reduction of Ketones and Nucleophilic Substitution
Beyond reductive amination, other methods offer viable pathways to 2-arylethylamines. The reduction of a corresponding ketone, such as 2-amino-1-(3,5-difluorophenyl)ethanone, can provide the desired amine. This reduction can be achieved using various reducing agents.
Nucleophilic substitution reactions also play a significant role in amine synthesis. youtube.com For instance, a haloalkane derivative of 3,5-difluorobenzene can react with an amine source, such as ammonia (B1221849) or a primary amine, to form the desired this compound. youtube.comgoogle.com The success of this approach often depends on the nature of the leaving group and the reaction conditions. Catalyzed aromatic nucleophilic substitution reactions, employing catalysts based on copper, nickel, or palladium, have expanded the scope of these transformations. youtube.com
Stereoselective Synthesis of Chiral Derivatives of Difluorophenyl-Ethanamines
The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. nih.govresearchgate.netmdma.ch Several strategies have been developed for the stereoselective synthesis of chiral derivatives of difluorophenyl-ethanamines.
One approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. mdpi.com
Asymmetric catalysis, utilizing chiral catalysts, offers a more efficient and atom-economical approach. nih.gov For example, the asymmetric hydrogenation of an enamine or imine precursor using a chiral transition metal catalyst can produce the desired chiral amine with high enantioselectivity. nih.gov Organocatalysis, which employs small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of 2-arylethylamines. mdpi.com
Considerations for Industrial Scale-Up and Process Optimization in Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process presents numerous challenges. google.com Factors such as cost-effectiveness, safety, environmental impact, and the robustness of the process become critical. google.comgoogle.com
For the synthesis of this compound and its derivatives, process optimization is crucial. nih.gov This involves a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize yield and purity while minimizing by-product formation. The use of hazardous reagents, such as diazomethane (B1218177) or highly toxic catalysts, is often avoided in industrial processes in favor of safer and more environmentally benign alternatives. google.comgoogle.com
Continuous flow chemistry is increasingly being adopted for industrial-scale synthesis due to its inherent safety advantages, improved heat and mass transfer, and potential for automation and process control. flinders.edu.autue.nlmdpi.com The ability to perform multi-step syntheses in a continuous manner can significantly streamline the manufacturing process. flinders.edu.ausyrris.jp
Chemical Transformations and Derivatization Strategies of 2 3,5 Difluorophenyl Ethanamine
Reactivity of the Primary Amine Functional Group
The primary amine group in 2-(3,5-difluorophenyl)ethanamine is a key site for a variety of chemical modifications, including alkylation, acylation, oxidation, and subsequent reduction reactions. These transformations allow for the introduction of diverse substituents and the creation of a wide array of derivatives with tailored properties.
Alkylation Reactions for the Formation of Secondary and Tertiary Amines
The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines through several methods. Direct alkylation with alkyl halides is one approach, though it can sometimes be difficult to control and may lead to over-alkylation. masterorganicchemistry.com
A more controlled and widely used method is reductive amination . nih.gov This process involves the reaction of this compound with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as reagents like sodium cyanoborohydride are capable of selectively reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com
Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and the broad availability of reagents. nih.gov By reacting this compound with different aldehydes or ketones, a diverse library of N-substituted derivatives can be synthesized. Furthermore, sequential reductive aminations can be performed to introduce two different alkyl groups, leading to the formation of tertiary amines. masterorganicchemistry.com
Table 1: Examples of Alkylation Reactions
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reducing Agent | Product Type |
|---|---|---|---|
| This compound | Formaldehyde | NaBH₃CN | Secondary Amine (N-methyl) |
| This compound | Acetone | NaBH(OAc)₃ | Secondary Amine (N-isopropyl) |
| N-methyl-2-(3,5-difluorophenyl)ethanamine | Benzaldehyde | NaBH₄ | Tertiary Amine |
Acylation Reactions Leading to Amide Derivatives
The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This is one of the most fundamental and frequently utilized reactions in organic and medicinal chemistry. researchgate.netnih.gov
Common acylating agents include:
Acyl Chlorides: In the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, acyl chlorides react efficiently with the amine to form amides. jocpr.com
Acid Anhydrides: These reagents also produce amides upon reaction with the amine, with the corresponding carboxylic acid as a byproduct. researchgate.net
Carboxylic Acids: Direct condensation of a carboxylic acid and an amine to form an amide requires the use of a coupling agent to activate the carboxylic acid. researchgate.net A vast array of coupling reagents has been developed, such as carbodiimides (e.g., DCC) and phosphonium (B103445) or uronium salts (e.g., HATU, PyBOP), which facilitate amide bond formation under mild conditions. nih.govmdpi.com
These acylation reactions are highly versatile, allowing for the introduction of a wide range of functionalities onto the nitrogen atom. The resulting amides are often key intermediates in the synthesis of more complex molecules. researchgate.net
Table 2: Common Acylation Reagents and Conditions
| Acylating Agent | Typical Conditions | Byproduct |
|---|---|---|
| Acetyl Chloride | Pyridine, CH₂Cl₂ | Pyridinium hydrochloride |
| Acetic Anhydride (B1165640) | NaHCO₃ (aq) or neat | Acetic acid |
| Carboxylic Acid + HATU/DIPEA | DMF or CH₂Cl₂ | Tetramethylurea, DIPEA·HCl |
Oxidation Reactions of the Amine Moiety to Various Nitrogen-Containing Functionalities
While less common than alkylation or acylation, the primary amine of this compound can be oxidized to other nitrogen-containing functional groups. The specific product depends on the oxidizing agent and reaction conditions.
Potential oxidation products include:
Imines: Oxidation can lead to the formation of an imine, particularly in the presence of a metal catalyst.
Oximes: Further oxidation or reaction with specific reagents can yield oximes.
Nitro Compounds: Strong oxidizing agents can convert the primary amine to a nitro group.
The presence of the difluorophenyl ring can influence the reactivity and stability of these oxidized products.
Reduction Reactions of Derived Compounds
Compounds derived from the acylation or oxidation of this compound can undergo subsequent reduction reactions.
A key example is the reduction of amides . Amides formed via acylation (as described in 3.1.2) can be reduced to the corresponding secondary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This two-step sequence of acylation followed by reduction provides an alternative route to the N-alkylated secondary amines that are also accessible through direct reductive amination. researchgate.net
Similarly, imines and oximes formed from oxidation reactions can be reduced back to amines or hydroxylamines, respectively, using various reducing agents, including catalytic hydrogenation (H₂/Pd, Pt, or Ni) or hydride reagents.
Modifications and Functionalizations of the Difluorophenyl Aromatic System
The aromatic ring of this compound, while generally less reactive than the amine group, can also be modified through substitution reactions.
Substitution Reactions on the Aromatic Ring
The 3,5-difluoro substitution pattern on the phenyl ring significantly influences its reactivity towards electrophilic aromatic substitution (EAS). Fluorine is an ortho-, para-directing deactivator. libretexts.org In the case of the 3,5-difluorophenyl group, the two fluorine atoms strongly deactivate the ring towards electrophilic attack due to their inductive electron-withdrawing effects. libretexts.org
The ethylamine (B1201723) side chain is an activating group. The directing effects of the substituents must be considered. The fluorine atoms direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). The ethylamine group is ortho-, para-directing. Therefore, potential sites for electrophilic attack are the C2, C4, and C6 positions.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.comyoutube.com
Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.comyoutube.com
Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. lumenlearning.comyoutube.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though the strongly deactivated nature of the ring makes these reactions challenging. masterorganicchemistry.com
In addition to electrophilic substitution, nucleophilic aromatic substitution (S_NAr) could be possible under specific conditions, where a nucleophile displaces one of the fluorine atoms. This typically requires strong electron-withdrawing groups ortho or para to the leaving group and a potent nucleophile. researchgate.netresearchgate.net
Influence of Fluorine Positional Isomerism on Aromatic Reactivity
The position of fluorine atoms on the phenyl ring of phenylethylamines has a profound impact on the molecule's geometric, energetic, vibrational, and electronic properties. This, in turn, influences its aromatic reactivity. A comparative analysis of this compound with its isomers, such as 2-(2,5-difluorophenyl)ethanamine (B178943) and 2-(2,6-difluorophenyl)ethanamine, reveals significant differences.
In the case of this compound, the two fluorine atoms are in the meta positions relative to the ethylamine substituent. Their strong inductive electron-withdrawing effects significantly decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted phenylethylamine. The meta-positioning means that the resonance effect of the fluorine atoms does not directly activate the ortho and para positions to the ethylamine group.
In contrast, for an isomer like 2-(2,5-difluorophenyl)ethanamine, the fluorine at the 2-position exerts a strong steric hindrance in addition to its electronic effects. This can impede the approach of reagents to the adjacent positions. The fluorine at the 5-position (para to the ethylamine group in a disubstituted context) will have a different electronic influence compared to the 3,5-disubstitution pattern.
Computational studies on protonated fluorinated phenylethylamines have shown that the site of fluorination alters the conformational landscape of the molecule. wikipedia.org For instance, in ortho-fluorinated isomers, intramolecular NH+···F hydrogen bonds can form, leading to distinct conformers that are not observed in the meta- or para-substituted counterparts. wikipedia.org These conformational differences can influence how the molecule interacts with reagents and catalysts, thereby affecting its reactivity in aromatic transformations.
| Isomer | Fluorine Positions | Key Influences on Aromatic Reactivity |
| This compound | meta, meta | Strong inductive electron withdrawal, deactivating the ring. Minimal steric hindrance from fluorine atoms for reactions at the remaining ring positions. |
| 2-(2,5-Difluorophenyl)ethanamine | ortho, para (relative to each other) | Strong inductive and resonance effects. Significant steric hindrance from the ortho-fluorine. Potential for intramolecular interactions. |
| 2-(2,6-Difluorophenyl)ethanamine | ortho, ortho | Very strong steric hindrance from both ortho-fluorine atoms, significantly impeding reactions at the aromatic ring and potentially influencing the conformation of the ethylamine side chain. |
This table illustrates the distinct electronic and steric environments of the different isomers, which dictates their respective reactivities in aromatic chemical transformations.
Synthetic Utility as a Key Building Block in Complex Molecular Architectures
The unique structural and electronic properties of this compound make it a valuable synthon for the construction of complex molecules, particularly in the field of medicinal chemistry. The difluorophenyl motif is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity.
One notable application of this compound is in the synthesis of inhibitors for enzymes implicated in disease. For example, it has been utilized as a key fragment in the development of β-secretase (BACE1) inhibitors. BACE1 is a primary target in the therapeutic strategy for Alzheimer's disease. The synthesis of these inhibitors often involves the acylation of the primary amine of this compound to form an amide bond, which is a common structural feature in many BACE1 inhibitors.
Another area where this building block has proven useful is in the synthesis of G protein-coupled receptor (GPCR) agonists. GPCRs are a large family of cell surface receptors that are targets for a significant portion of modern medicines. For instance, derivatives of this compound have been explored in the creation of GPR119 agonists, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders. rsc.orgorganic-chemistry.org
A specific example of a more complex molecule synthesized from this starting material is (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride. The synthesis of such a molecule showcases the utility of this compound in creating chiral structures with multiple functional groups, which are often required for specific biological activity.
The general synthetic strategies often involve an initial transformation of the amine group, followed by further modifications. Common reaction sequences include:
Amide Formation: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) to introduce a new substituent.
Reductive Amination: Reaction with an aldehyde or ketone to form a secondary or tertiary amine.
Cyclization Reactions: Participation in reactions like the Pictet-Spengler or Bischler-Napieralski reactions to form heterocyclic ring systems, which are prevalent in many biologically active compounds. wikipedia.orgwikipedia.orgnrochemistry.com
The following table provides a summary of some complex molecules synthesized using this compound as a key building block:
| Target Molecule Class | Therapeutic Area | Key Synthetic Transformation |
| BACE1 Inhibitors | Alzheimer's Disease | Amide bond formation |
| GPR119 Agonists | Type 2 Diabetes | Various, including amide and sulfonamide formation |
| Substituted Pyridine Derivatives | Research/Medicinal Chemistry | Multi-step synthesis involving C-C bond formation |
The versatility of this compound as a building block, coupled with the advantageous properties conferred by the difluorophenyl group, ensures its continued importance in the synthesis of novel and complex molecular architectures for various applications, especially in drug discovery.
Advanced Spectroscopic and Analytical Characterization of 2 3,5 Difluorophenyl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering granular information about the chemical environment of specific nuclei, primarily hydrogen (¹H), carbon (¹³C), and in this case, fluorine (¹⁹F). evitachem.com
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of 2-(3,5-difluorophenyl)ethanamine is expected to show distinct signals for the aromatic and aliphatic protons.
The protons of the ethylamine (B1201723) chain (CH₂CH₂NH₂) occupy different chemical environments from the aromatic protons. docbrown.info The protons of the -CH₂- group adjacent to the aromatic ring will appear as one signal, while the protons of the -CH₂- group bonded to the nitrogen will appear as another. The two protons of the amine (NH₂) group may appear as a broad singlet due to rapid exchange with each other or with trace amounts of water, which can inhibit coupling to adjacent protons. docbrown.infodocbrown.info
The aromatic region will display signals corresponding to the three protons on the difluorophenyl ring. Due to the symmetrical substitution pattern, two distinct signals are expected: one for the proton at the C2 position (between the fluorine atoms) and another for the two equivalent protons at the C4 and C6 positions. The coupling of these protons with the adjacent fluorine atoms will result in characteristic splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (C2-H) | 6.7 - 7.0 | Triplet of triplets (tt) | 1H |
| Ar-H (C4-H, C6-H) | 6.6 - 6.8 | Doublet of triplets (dt) | 2H |
| Ar-CH₂- | 2.7 - 2.9 | Triplet (t) | 2H |
| -CH₂-NH₂ | 2.9 - 3.1 | Triplet (t) | 2H |
| -NH ₂ | 1.5 - 2.5 | Broad Singlet (br s) | 2H |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual experimental values can vary depending on the solvent and instrument frequency. docbrown.infoorganicchemistrydata.org
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. For this compound, with its molecular formula C₈H₉F₂N, the ¹³C NMR spectrum is expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the ethylamine side chain. synblock.comdocbrown.info
The carbon atoms directly bonded to the highly electronegative fluorine atoms (C3 and C5) will appear at a characteristic downfield shift and will exhibit strong C-F coupling. The other aromatic carbons (C1, C2, C4, C6) will also show distinct signals, with their chemical shifts influenced by the fluorine substituents and the ethylamine group. The two aliphatic carbons of the side chain will appear in the upfield region of the spectrum. wisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C H₂-NH₂ | ~43 | Aliphatic carbon attached to nitrogen. |
| Ar-C H₂ | ~39 | Aliphatic carbon attached to the aromatic ring. |
| Ar-C (C2, C4, C6) | 102 - 115 | Aromatic carbons influenced by fluorine. C2 will be a triplet due to coupling with two meta-fluorines. C4/C6 will be doublets. |
| Ar-C (C1) | ~144 | Quaternary aromatic carbon attached to the ethylamine group. |
| Ar-C (C3, C5) | ~163 | Aromatic carbons directly bonded to fluorine (shows strong C-F coupling). |
Note: Predicted values are based on typical chemical shift ranges for similar structures. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling, which can be observed in the spectrum. wisc.eduresearchgate.netchemicalbook.com
Fluorine-19 NMR is a highly sensitive technique used to analyze fluorinated compounds. alfa-chemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it produces sharp signals over a wide chemical shift range. huji.ac.il For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum.
The chemical shift of this signal will fall within the typical range for aryl fluorides (-ArF-). alfa-chemistry.com This signal will be split into a triplet by the two neighboring protons (the proton at C4 and the proton at C6), providing further structural confirmation.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Ar-F (C3, C5) | -108 to -115 | Triplet (t) |
Note: Chemical shifts are typically referenced against CFCl₃ (0 ppm). Negative values indicate upfield shifts. colorado.edu
Two-dimensional (2D) NMR experiments provide correlational data that helps in unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene (B1212753) groups (-CH₂-CH₂-), confirming their connectivity. emerypharma.com It would also show correlations between the coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). nih.gov An HSQC spectrum would show cross-peaks connecting the ¹H signal of the Ar-CH₂- group to its corresponding ¹³C signal, the ¹H signal of the -CH₂-NH₂ group to its carbon signal, and the signals of the aromatic protons to their respective aromatic carbon signals. emerypharma.com This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. sdsu.edu
While this compound itself is an achiral molecule, its derivatives, such as (R)-1-(3,5-difluorophenyl)ethanamine or (S)-1-(3,5-difluorophenyl)ethanamine, are chiral. cymitquimica.com For these chiral analogues, NMR spectroscopy can be used to determine enantiomeric purity.
This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.gov These agents react with or non-covalently interact with the enantiomers to form diastereomeric species. Since diastereomers have different physical properties, their NMR signals will be distinct. researchgate.net For example, reacting a racemic mixture of 1-(3,5-difluorophenyl)ethanamine (B1304899) with an enantiomerically pure CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) would produce two diastereomeric amides. nih.gov The ¹H, ¹³C, or ¹⁹F NMR spectra of this mixture would show two separate sets of signals, one for each diastereomer. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula of this compound is C₈H₉F₂N, corresponding to a monoisotopic mass of approximately 157.07 Daltons. synblock.comuni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 157. As an amine, this molecular ion peak is expected to have an odd integer value, consistent with the nitrogen rule. libretexts.org
The fragmentation pattern is highly predictable for phenethylamines. The most dominant fragmentation pathway is typically the alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable iminium cation.
Key Fragmentation Pathways:
Alpha-Cleavage: Loss of the 3,5-difluorobenzyl radical (•CH₂C₆H₃F₂) from the molecular ion leads to the formation of the CH₂NH₂⁺ fragment. This would result in a base peak at m/z 30 .
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons results in the formation of a stable 3,5-difluorobenzyl cation [C₇H₅F₂]⁺. This would produce a significant peak at m/z 127 .
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 157 | [C₈H₉F₂N]⁺ | Molecular Ion ([M]⁺) |
| 127 | [C₇H₅F₂]⁺ | Benzylic Cation (Loss of •CH₂NH₂) |
| 30 | [CH₂NH₂]⁺ | Iminium Cation (Loss of •C₇H₅F₂) |
Note: These predicted fragmentation patterns are based on the general behavior of amines and phenethylamine (B48288) derivatives in mass spectrometry. libretexts.orgnist.govnist.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs infrared radiation at a characteristic wavenumber, causing specific vibrations (e.g., stretching, bending) of its chemical bonds. The resulting FTIR spectrum is a plot of absorbance versus wavenumber, which serves as a unique molecular fingerprint.
For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its primary amine, alkyl chain, and substituted aromatic ring. The presence of two fluorine atoms on the benzene (B151609) ring also influences the spectrum, particularly in the fingerprint region.
Key Research Findings:
The analysis of the this compound structure allows for the prediction of its principal infrared absorption bands. The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric N-H stretches, along with a scissoring (bending) vibration around 1590-1650 cm⁻¹. The C-F bonds of the difluorophenyl group produce strong, characteristic stretching absorptions in the lower wavenumber region, typically between 1100 and 1350 cm⁻¹. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| Primary Amine (N-H) | Scissoring (Bending) | 1590 - 1650 | Medium-Variable |
| Aromatic (C-H) | Stretch | 3010 - 3100 | Medium-Weak |
| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Weak |
| Aryl-Fluorine (C-F) | Stretch | 1100 - 1350 | Strong |
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for separating components from a mixture, allowing for both the assessment of a compound's purity and its quantification. When coupled with mass spectrometry (MS), these methods provide definitive structural identification based on a compound's mass-to-charge ratio (m/z) and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile and thermally stable compounds like many phenethylamines. nih.gov The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. gcms.cz As each component elutes from the column, it enters the mass spectrometer, where it is ionized—typically by electron impact (EI)—and fragmented. The resulting mass spectrum provides detailed structural information. For primary amines, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) can be employed to improve chromatographic peak shape and thermal stability. nih.govresearchgate.net
Key Research Findings:
In a typical GC-MS analysis, this compound (molar mass: 157.16 g/mol ) would first be separated on a non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane column. synblock.com Upon electron ionization, the molecule would produce a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 157. A primary and highly characteristic fragmentation pathway for phenethylamines is the β-cleavage of the C-C bond adjacent to the amine, leading to the formation of a stable iminium cation ([CH₂NH₂]⁺) at m/z 30 and a substituted benzyl (B1604629) radical. The corresponding substituted tropylium-like ion, [C₈H₆F₂]⁺, resulting from the loss of the ethylamine side chain, would be observed at m/z 127.
Predicted GC-MS Fragmentation Data for this compound
| Ion Type | Predicted m/z | Proposed Fragment Structure/Identity |
| Molecular Ion | 157 | [C₈H₉F₂N]⁺ |
| Beta-Cleavage Fragment | 127 | [C₇H₅F₂]⁺ (Difluorotropylium ion) |
| Beta-Cleavage Fragment | 30 | [CH₂NH₂]⁺ (Iminium ion) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique that is particularly useful for compounds that are less volatile or thermally labile. nih.gov Separation occurs in the liquid phase, typically using a reversed-phase column (e.g., C18). The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govresearchgate.net Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically keeps the molecule intact. For an amine, analysis in positive ion mode would generate the protonated molecule [M+H]⁺.
Key Research Findings:
For this compound, an LC-MS analysis would likely show a prominent ion at m/z 158, corresponding to the protonated molecule [C₈H₉F₂N + H]⁺. This technique is highly sensitive and can be used for precise quantification. nih.gov By using tandem mass spectrometry (LC-MS/MS), the protonated parent ion (m/z 158) can be isolated and fragmented to produce specific product ions, allowing for highly selective and quantitative analysis through methods like Multiple Reaction Monitoring (MRM). nih.gov
Typical LC-MS Method Parameters
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Primary Ion (MS1) | m/z 158 ([M+H]⁺) |
| Analysis Mode | Full Scan for identification; MS/MS or MRM for quantification |
Computational Chemistry and Molecular Modeling of 2 3,5 Difluorophenyl Ethanamine
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(3,5-difluorophenyl)ethanamine, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (ground state geometry), bond lengths, bond angles, and vibrational frequencies. While specific DFT studies on this compound are not published, such analysis would provide foundational data for any further computational work.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, FMO analysis would help predict its behavior in chemical reactions and its potential to interact with biological macromolecules. Without specific studies, a table of these values cannot be generated.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netuni-muenchen.de It illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. libretexts.org Red areas typically indicate regions of negative potential (rich in electrons, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would highlight the electronegative fluorine atoms and the nitrogen atom of the amine group as key reactive sites.
Molecular Docking and Dynamics Simulation Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound, a likely biological target would be monoamine oxidases (MAO-A and MAO-B), given its structural similarity to other MAO inhibitors. nih.gov Docking studies could predict the binding affinity and the specific interactions (like hydrogen bonds and hydrophobic interactions) between the compound and the active site of the enzyme. nih.gov
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes and the dynamic behavior of the system, offering a more realistic representation of the biological environment. No specific molecular docking or dynamics simulation studies for this compound have been published.
Prediction of Pharmacological Activity Profiles and Binding Affinities Through Computational Models
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the pharmacological activity of new compounds based on their structural features. acs.orgelsevierpure.com By building a model from a dataset of known phenylethylamines and their activities, one could theoretically predict the activity profile of this compound. Such predictions could include its potency as a monoamine oxidase inhibitor or its affinity for various neurotransmitter receptors. However, specific predictive studies for this compound are not currently available.
Biological Activity and Pharmacological Profile of 2 3,5 Difluorophenyl Ethanamine and Analogues
General Mechanisms of Action and Molecular Target Interactions
2-(3,5-Difluorophenyl)ethanamine belongs to the phenethylamine (B48288) class of compounds, a group known for its diverse interactions with biological systems, particularly the central nervous system. The mechanism of action for compounds in this family is largely dictated by their structural similarity to endogenous monoamine neurotransmitters, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). Due to its core phenethylamine skeleton, it is anticipated that the biological activity of this compound involves interactions with neurotransmitter systems. evitachem.com
The structure, featuring a phenyl ring connected to an amine group by a two-carbon chain, is a common pharmacophore for ligands that bind to monoaminergic receptors and transporters. Computational modeling and studies of related compounds suggest that phenethylamines can modulate mood, cognition, and physiological functions through these interactions. evitachem.com The specific substitution pattern on the phenyl ring, in this case, the two fluorine atoms at the 3 and 5 positions, significantly influences its electronic properties and, consequently, its binding profile at various molecular targets.
**6.2. Receptor Binding Studies
Receptor binding assays are crucial for elucidating the pharmacological profile of a compound. For this compound and its analogues, these studies reveal affinity and selectivity for a range of neurotransmitter receptors.
While specific binding data for this compound is not extensively documented in publicly available literature, the pharmacological activity of its structural analogues provides significant insight into its potential receptor interaction profile. The 2,5-dimethoxyphenethylamine (2C) family, which shares the core phenethylamine structure, has been widely studied.
Serotonin Receptors: Phenethylamine derivatives often show a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The parent compound 2,5-dimethoxyphenethylamine (2C-H) acts as a partial agonist at these receptors. wikipedia.org Studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) show submicromolar binding affinities for the 5-HT2A receptor and generally lower affinities for the 5-HT1A receptor. frontiersin.org For example, some 2C-O derivatives display Ki values for the 5-HT2A receptor ranging from 8 to 1000 nM. frontiersin.org Conformationally restricted analogues have also been developed to probe these interactions, revealing that specific spatial orientations of the ethylamine (B1201723) chain are critical for potent 5-HT2A receptor agonism. nih.gov
Dopamine Receptors: Certain arylpiperazine derivatives, which are structurally distinct but also target monoamine systems, have been evaluated for dopamine D2 receptor affinity. nih.gov However, many potent serotonin receptor ligands, such as the inverse agonist ACP-103, often show a lack of significant affinity for dopamine D2 receptors, indicating a potential for selectivity. researchgate.net
Sigma Receptors: Sigma receptors, which are classified into sigma-1 and sigma-2 subtypes, are another potential target for phenethylamine compounds. nih.gov High affinity for sigma receptors is often associated with a pharmacophore consisting of a phenyl group and an amine nitrogen, separated by a flexible chain. nih.gov While direct binding data for this compound at sigma receptors is scarce, its structural features make it a candidate for such interactions.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
|---|---|---|---|
| 2C-H (2,5-Dimethoxyphenethylamine) | 70 | 1,600 - 3,000 | Data Not Available |
| 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine) | Data Not Available | 1.6 (EC50) | 4.1 (EC50) |
| 2C-O-4 (2,5-Dimethoxy-4-butoxy-phenethylamine) | 3200 | 110 | 1000 |
Data sourced from references wikipedia.orgfrontiersin.orgnih.gov. Note: EC50 values indicate potency in functional assays, while Ki values indicate binding affinity. Data for this compound is inferred from these analogues.
The presence and position of fluorine atoms on the phenyl ring are known to have a profound impact on a molecule's pharmacological properties. The 3,5-difluorophenyl group in this compound imparts specific electronic and conformational effects that modulate its interactions with receptors.
Fluorine is highly electronegative, and the difluoro substitution pattern creates a significant electron-withdrawing effect on the aromatic ring. This alteration in electron distribution can influence key receptor-ligand interactions, such as hydrogen bonding and cation-π interactions, which are critical for binding at monoamine receptors. nih.gov For instance, the cation-π interaction between the protonated amine of the ligand and aromatic residues (like tryptophan or tyrosine) in the receptor's binding pocket is a hallmark of monoamine receptor recognition. nih.gov
**6.3. Enzyme Inhibition and Modulation Studies
In addition to direct receptor binding, phenethylamines can exert their effects by modulating the activity of key enzymes involved in neurotransmitter metabolism and biosynthesis.
Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the final step in norepinephrine biosynthesis: the conversion of dopamine to norepinephrine. wikipedia.org Given that this compound is a structural analogue of dopamine, it possesses the potential to act as an inhibitor of DBH. The core phenylethylamine structure is a minimum requirement for substrate recognition by DBH. wikipedia.org
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govnih.gov
The primary scaffolds for cholinesterase inhibitors are often carbamates, organophosphates, or complex alkaloids like galantamine. nih.gov While a vast number of compounds have been screened for BChE and AChE inhibitory activity, the simple phenethylamine structure is not a classic pharmacophore for this target class. nih.govwindows.net Extensive reviews and screening efforts for novel BChE inhibitors have identified diverse chemical structures, but phenethylamine derivatives are not prominently featured. nih.govmdpi.com Therefore, while not definitively ruled out without specific testing, it is less probable that this compound or its close analogues would exhibit potent inhibitory activity against either acetylcholinesterase or butyrylcholinesterase compared to established inhibitor classes.
Enzyme Inhibition and Modulation Studies
Other Relevant Enzyme Interactions
It is known that related phenethylamine compounds, such as 2C-H (2,5-dimethoxyphenethylamine), are susceptible to degradation by MAO enzymes, which can significantly limit their psychoactive effects in humans. wikipedia.org This suggests that the ethanamine side chain of this compound would also be a substrate for MAO. The introduction of fluorine atoms on the phenyl ring, as in this compound, can influence metabolic stability by altering the electronic properties of the molecule and potentially hindering enzymatic breakdown.
In Vitro Biological Efficacy and Cellular Assays
Evaluation of Potential Antidepressant-like Effects in Cellular Models
The potential for antidepressant-like effects of novel psychoactive substances is an area of growing research interest. While direct cellular studies on this compound are not prominently documented, research on analogous compounds provides some insight. For instance, studies on serotonergic psychedelics have shown that activation of the 5-HT2A receptor can contribute to antidepressant-like effects. nih.gov It is hypothesized that these effects may be mediated through different signaling pathways, with some leading to hallucinogenic effects and others to therapeutic outcomes. nih.gov
Recent research has explored the possibility of developing non-hallucinogenic psychedelic analogues that retain antidepressant properties. tandfonline.com This line of inquiry suggests that compounds targeting specific serotonin receptor subtypes or their downstream signaling pathways could be developed as novel antidepressants. nih.gov Although speculative without direct evidence, if this compound or its analogues interact with these targets, they could be investigated for similar properties in cellular models of depression.
Assessment of Anticancer Properties in Various Cancer Cell Lines
The investigation of novel chemical entities for anticancer activity is a cornerstone of oncological research. While there is no specific research on the anticancer properties of this compound, studies on structurally related molecules have shown promise. For example, various derivatives of diphenylamine (B1679370) and pyrrolidinone have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, including breast, melanoma, pancreatic, and prostate cancers. nih.gov
Similarly, other complex molecules incorporating a phenethylamine-like scaffold have demonstrated significant anticancer activity. nih.govchemrxiv.org The presence of a substituted phenyl ring is a common feature in many biologically active compounds, and the specific substitution pattern can dramatically influence activity. The 3,5-difluoro substitution on the phenyl ring of this compound could potentially confer cytotoxic activity against cancer cells, but this remains to be experimentally verified.
Table 1: Examples of Anticancer Activity of Related Compound Classes
| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| Diphenylamine-pyrrolidinone-hydrazone derivatives | MDA-MB-231 (Breast), IGR39 (Melanoma), Panc-1 (Pancreatic), PPC-1 (Prostate) | Selective cytotoxicity, with some compounds showing EC50 values in the low micromolar range. | nih.gov |
| Ciminalum–thiazolidinone hybrids | NCI60 cell lines panel, AGS (Gastric), DLD-1 (Colon), MCF-7 & MDA-MB-231 (Breast) | Inhibition of cancer cell growth at submicromolar and micromolar concentrations. | nih.gov |
| Dihydropyrimidinone (DHPM) derivatives | A549 (Lung) | Potent antibacterial activity and some anticancer effects. | chemrxiv.org |
In Vivo Pharmacological Investigations in Preclinical Animal Models
Neuropharmacological Studies (e.g., Modulation of Locomotor Activity and Hyperdopaminergic Conditions)
The in vivo effects of novel psychoactive compounds are often initially characterized by their impact on spontaneous locomotor activity in rodents. Such studies can provide insights into potential stimulant or depressant effects on the central nervous system. For phenethylamine derivatives, effects on locomotor activity are often linked to their interactions with dopaminergic and serotonergic systems. nih.gov For example, the related compound 2C-H has been shown to produce hypolocomotion at high doses in rodents, a characteristic shared with other psychedelics. wikipedia.org
While specific studies on the locomotor effects of this compound are not available, it is plausible that it would modulate locomotor activity. The nature of this modulation would depend on its specific receptor binding profile and functional activity.
Antagonism of Psychoactive Substance Effects
The psychoactive effects of many hallucinogenic phenethylamines are primarily mediated by their agonist activity at serotonin 5-HT2A receptors. nih.gov A common preclinical model to study these effects is the head-twitch response (HTR) in rodents, which is a behavioral proxy for hallucinogenic activity. The HTR induced by serotonergic hallucinogens can be blocked by pretreatment with a 5-HT2A receptor antagonist. nih.gov
This principle of antagonism can be used to investigate the receptor mechanisms of new psychoactive substances. If this compound were to induce hallucinogen-like effects, it would be expected that these effects could be attenuated by a 5-HT2A antagonist. Furthermore, understanding the interactions with other receptors, such as 5-HT1A, is also crucial, as these can modulate the primary effects of 5-HT2A activation. nih.gov There is no direct evidence to suggest that this compound itself acts as an antagonist to other psychoactive substances.
Comprehensive Structure-Activity Relationship (SAR) Studies for Phenethylamine Derivatives
The phenethylamine scaffold is a versatile template found in a wide array of biologically active molecules, including endogenous neurotransmitters like dopamine and norepinephrine. wikipedia.orgnih.gov Consequently, synthetic derivatives of phenethylamine have been extensively studied to understand how structural modifications impact their pharmacological profiles. wikipedia.org These studies are crucial for the rational design of new therapeutic agents. The core structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon chain. wikipedia.org Modifications at the phenyl ring, the ethylamine sidechain, or the amino group can lead to profound changes in biological activity.
The strategic placement of fluorine atoms on the phenyl ring of phenethylamine derivatives is a powerful tool in medicinal chemistry to modulate their physicochemical and pharmacological properties. nih.govresearchgate.net Fluorine's high electronegativity and relatively small size allow it to alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net
The position of fluorine substitution on the phenyl ring can have a dramatic impact on a compound's psychoactivity, with outcomes ranging from a significant loss to a marked enhancement of its effects. nih.gov For instance, studies on fluorinated mescaline and escaline (B1605962) analogues have demonstrated this principle. While a single fluorine substitution in escaline resulted in a near-complete loss of psychoactive effects, the difluoro and trifluoro analogues showed retained or even increased potency compared to the non-fluorinated parent compound. nih.gov Similarly, difluoro- and trifluoromescaline exhibited greater potency and a longer duration of action than mescaline itself. nih.gov
In the context of receptor binding, halogen substituents, including fluorine, at the para-position of the phenyl ring of phenethylamine derivatives have been shown to have a positive effect on the binding affinity for the 5-HT₂A receptor. nih.govnih.gov Conversely, substitutions at the meta and para positions can sometimes lead to negative effects on affinity. researchgate.net For example, in a series of phenethylamine derivatives, compounds with a fluoride (B91410) atom at the R4 position of an aromatic group attached to the amine nitrogen generally showed good binding affinity to the 5-HT₂A receptor, although to a lesser extent than some other oxygen-containing groups. researchgate.net
The influence of fluorine substitution is not limited to psychoactive properties. In the realm of dopamine reuptake inhibition, the nature and position of substituents on the phenyl ring are critical. nih.gov While specific data on this compound's direct effect on dopamine reuptake is part of broader studies, the general principle is that substitutions on the phenyl ring significantly influence this activity. nih.gov
Table 1: Effect of Fluorine Substitution on the Biological Activity of Phenethylamine Analogues
| Compound | Substitution Pattern | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Fluoroescaline | Single fluorine on the phenyl ring | Almost devoid of psychoactive effects compared to escaline. | nih.gov |
| Difluoroescaline | Two fluorine atoms on the phenyl ring | Retained psychoactivity of escaline. | nih.gov |
| Trifluoroescaline | Three fluorine atoms on the phenyl ring | Increased human potency compared to escaline. | nih.gov |
| Difluoromescaline | Two fluorine atoms on the phenyl ring | Increased human potency and duration of effects compared to mescaline. | nih.gov |
| Trifluoromescaline | Three fluorine atoms on the phenyl ring | Increasingly surpassed human potency and duration of mescaline effects. | nih.gov |
Modifications to the amine group of the phenethylamine backbone are a key determinant of pharmacological properties. nih.gov These substitutions can influence receptor binding affinity, selectivity, and functional activity.
For phenethylamine derivatives targeting the 5-HT₂A receptor, substitutions on the nitrogen atom can have varied effects. For instance, the presence of an aromatic group on the nitrogen (at the R³ position) can increase binding affinity, particularly if that aromatic ring contains an oxygen-containing group at the ortho position. researchgate.net However, allylic groups attached to the nitrogen atom of the ethylamine backbone have been shown to exert a negative influence on the affinity for the 5-HT₂A receptor. nih.govnih.gov
In the context of dopamine reuptake inhibition, changes at the amine group can also lead to opposing effects depending on other substituents present in the molecule. nih.gov For example, altering the substituent at the R2 position from an amino to an aminomethyl group can have different outcomes based on the nature of the aromatic group. nih.gov Generally, for arylethylamines, compounds with smaller ring-sized substitutions at the alkylamine position tend to show stronger inhibitory activities on dopamine reuptake. nih.gov
Table 2: Influence of Amine Substitution on the Pharmacological Properties of Phenethylamine Derivatives
| Amine Substitution | Target | Effect on Pharmacological Property | Reference |
|---|---|---|---|
| Aromatic group at R³ | 5-HT₂A Receptor | Increased binding affinity, especially with ortho oxygen-containing groups. | researchgate.net |
| Allyl group on nitrogen | 5-HT₂A Receptor | Negative influence on binding affinity. | nih.govnih.gov |
| Amino to aminomethyl at R² | Dopamine Transporter | Varied effects on reuptake inhibition depending on the aromatic substituent. | nih.gov |
| Smaller ring-sized alkylamine | Dopamine Transporter | Stronger inhibitory activity on dopamine reuptake. | nih.gov |
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in the biological activity of many pharmaceuticals, including phenethylamine derivatives. wikipedia.org The stereochemistry at the alpha-carbon of the ethylamine sidechain is often a key determinant of pharmacological activity. wikipedia.org
For many substituted amphetamines, which are alpha-methylated phenethylamines, the (S)-enantiomer is often more potent than the (R)-enantiomer. wikipedia.org For instance, (S)-amphetamine exhibits significantly greater psychostimulant activity compared to its (R)-isomer. wikipedia.org This stereoselectivity arises from the specific three-dimensional interactions between the chiral drug molecule and its biological target, such as a receptor or enzyme. nih.gov
The interaction between chiral materials and biological systems is a fundamental aspect of molecular recognition. nih.gov Even the solvent used during the synthesis and purification of chiral compounds can influence the final stereochemical outcome, as demonstrated in the enantioseparation of 1-phenylethylamine. nih.gov
In the context of dopamine reuptake inhibition, docking simulations have shown that different stereoisomers of a compound can have varying stability and fit within the binding pocket of the human dopamine transporter (hDAT). nih.gov For one particular compound, the (S)-form was found to be more stable and fit better into the binding site than the (R)-form. nih.gov This highlights how chirality directly impacts the molecular interactions that underpin pharmacological activity.
Table 3: Chirality and its Effect on the Biological Activity of Phenethylamine Derivatives
| Compound Class | Enantiomer | General Observation on Biological Activity | Reference |
|---|---|---|---|
| Substituted Amphetamines | (S)-enantiomer | Often more potent as a psychostimulant than the (R)-enantiomer. | wikipedia.org |
| Dopamine Reuptake Inhibitors | (S)-form of a specific compound | Showed more stable binding to the human dopamine transporter in docking simulations. | nih.gov |
| 1-Phenylethylamine | (S)- and (R)-enantiomers | Enantioseparation can be controlled by the choice of solvent during crystallization. | nih.gov |
Applications and Research Utility of 2 3,5 Difluorophenyl Ethanamine in Chemical and Biomedical Sciences
Role in Drug Discovery and Development Pipelines
The 2-(3,5-Difluorophenyl)ethanamine scaffold is of significant interest in medicinal chemistry due to the favorable properties conferred by the difluorophenyl group. Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.
Design of Novel Pharmacological Agents for Central Nervous System Disorders
Phenethylamine (B48288) derivatives are a well-established class of compounds that act on the central nervous system (CNS). wikipedia.org They often interact with neurotransmitter systems, and their structure can be modified to target specific receptors. wikipedia.orgman.ac.uk The serotonin (B10506) (5-HT) system, in particular, is implicated in numerous neuropsychiatric conditions, including depression, anxiety, and schizophrenia. synblock.com The 5-HT2A receptor subtype is a key target for both therapeutic agents and psychedelic compounds. synblock.comman.ac.uk
Research into N-benzyl derived phenethylamines has provided insight into the structure-activity relationships governing their interaction with the 5-HT2A receptor. man.ac.uk Studies on positional isomers of related compounds, such as those with methoxy (B1213986) groups on the phenethylamine phenyl ring, demonstrate that the substitution pattern is critical for receptor potency and efficacy. man.ac.uk This highlights the importance of the core phenethylamine structure, upon which the 3,5-difluoro substitution pattern of this compound can be systematically explored to develop novel CNS agents with tailored pharmacological profiles.
Key Intermediate in the Synthesis of Antiviral Compounds (e.g., Lenacapavir pathway)
One of the most prominent applications of a this compound derivative is its role as a crucial intermediate in the synthesis of Lenacapavir. nih.govacs.org Lenacapavir is a first-in-class, long-acting HIV capsid inhibitor approved for the treatment of HIV-1 infection. nih.govrsc.org The complex molecular architecture of Lenacapavir is assembled from several key fragments. rsc.org
Versatile Chemical Scaffold for the Development of Diverse Therapeutic Candidates
The utility of this compound extends beyond a single therapeutic target, establishing it as a versatile chemical scaffold. The core structure, comprising an ethylamine (B1201723) chain attached to a 3,5-difluorinated phenyl ring, provides a foundation for creating diverse libraries of compounds. alfa-chemistry.com The amine group is a reactive handle that allows for straightforward chemical modifications, such as alkylation and acylation, to introduce new functional groups and build more complex molecules.
Its application in both CNS drug discovery and as a cornerstone for the potent antiviral Lenacapavir demonstrates its adaptability. man.ac.uknih.gov The difluorophenyl moiety can enhance binding to biological targets and improve metabolic stability, making it an attractive feature for a wide range of therapeutic candidates. alfa-chemistry.com By modifying the substituents on the amine or the aromatic ring, chemists can fine-tune the pharmacological properties of the resulting molecules to target different diseases.
Research Tool for Investigating Fundamental Structure-Function Relationships in Biological Systems
The this compound framework serves as an excellent tool for probing the fundamental principles of how a molecule's structure dictates its biological function. In drug discovery, understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. By systematically altering a parent structure and measuring the effect on biological activity, researchers can map the chemical features responsible for a desired pharmacological effect.
Studies on N-benzyl phenethylamines, for example, have used different substitution patterns on the phenyl ring to understand their impact on serotonin 2A receptor (5-HT2A) activation. man.ac.uk The potency and efficacy of these compounds can vary dramatically with small positional changes of substituents. man.ac.uk The this compound structure provides a well-defined and synthetically accessible starting point for such SAR studies. Researchers can use it to investigate how the specific placement of fluorine atoms influences receptor binding, functional activity, and selectivity, thereby providing valuable data for designing more effective and safer drugs. man.ac.ukalfa-chemistry.com
Potential Contributions to Material Science and Catalysis
While predominantly explored in the biomedical field, the unique properties of this compound suggest potential applications in material science and catalysis. The incorporation of fluorine into organic molecules can significantly enhance material properties, such as thermal stability and chemical resistance, due to the strength of the carbon-fluorine bond. alfa-chemistry.comnumberanalytics.com
In material science, fluorinated organic compounds are used in high-performance fluoropolymers, liquid crystal displays, and electronic materials. alfa-chemistry.comnumberanalytics.comrsc.org The difluorophenyl group in this compound could be leveraged to create novel polymers or organic electronic materials with tailored properties. man.ac.ukrsc.org For instance, a salt of this compound, 2-(3,5-difluorophenyl)ethan-1-aminium Iodide, has been noted in the context of perovskite materials, which are used in applications like solar cells and LED lighting, suggesting a direct role in advanced materials. kimdas.com
In the field of catalysis, fluorinated substituents are known to enhance the Lewis acidity of metal centers in organometallic complexes, which can improve catalytic activity. alfa-chemistry.com The amine functional group in this compound can act as a ligand, coordinating to a metal center. The electron-withdrawing nature of the difluorinated ring could modulate the electronic properties of such a catalyst. Furthermore, phenethylamine derivatives have been studied in the context of biocatalysis, such as their oxidation by cytochrome P450 enzymes, highlighting the interaction of this chemical class with catalytic systems. nih.govacs.org
Future Research Directions and Emerging Paradigms for Difluorophenyl Substituted Ethanamines
Rational Design and Synthesis of More Selective and Potent Analogues
The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize a compound's interaction with its biological target while minimizing off-target effects. mit.edunih.gov For difluorophenyl-substituted ethanamines, future efforts will likely concentrate on systematic structural modifications to enhance selectivity and potency.
Structure-Activity Relationship (SAR) Studies: A critical approach involves extensive SAR studies, which correlate specific structural features with biological activity. biomolther.orgbiomolther.orgnih.govnih.gov For the 2-(3,5-Difluorophenyl)ethanamine scaffold, this would involve synthesizing a library of analogues with variations at key positions. Modifications could include:
The Ethylamine (B1201723) Side Chain: Altering the length of the alkyl chain, introducing branching, or incorporating it into a cyclic system (e.g., piperidine) can significantly impact interactions with target proteins like monoamine transporters. mdpi.comnih.gov
The Phenyl Ring: Introducing additional substituents on the difluorophenyl ring can modulate electronic properties and steric bulk, influencing binding affinity and selectivity. For instance, structure-based design has been used to develop highly selective pyrimidine (B1678525) CDK9 inhibitors by exploring substituents on the phenyl ring. cardiff.ac.uk
The Amine Group: Converting the primary amine to a secondary or tertiary amine can drastically change the compound's pharmacological profile, as seen in the N-benzyl phenethylamine (B48288) (NBOMe) class of compounds which show high potency at serotonin (B10506) receptors. mdpi.com
Fluorine as a Strategic Element: The presence and position of fluorine atoms are crucial. The 3,5-difluoro substitution pattern on the phenyl ring already serves to block sites of potential metabolic oxidation, which can enhance the compound's metabolic stability and bioavailability. researchgate.net Future synthetic strategies could explore other fluorination patterns or the introduction of fluorine on the ethanamine side chain to further fine-tune absorption, distribution, metabolism, and excretion (ADME) properties and target potency. eurekaselect.comnih.gov The trifluoromethyl group, for example, is often used to improve metabolic stability and oral bioavailability. cardiff.ac.uk Synthesis of such analogues could be achieved through established methods like Stille coupling for vinyl substitutions or by using specialized fluorinating reagents. researchgate.netcardiff.ac.uk
The goal of these synthetic efforts is to create analogues with high affinity for a specific target, such as a particular monoamine transporter (e.g., dopamine (B1211576) transporter - DAT, serotonin transporter - SERT, or norepinephrine (B1679862) transporter - NET), while having minimal activity at other transporters or receptors to reduce side effects. nih.gov
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
The structural similarity of this compound to endogenous trace amines and other psychoactive phenethylamines suggests a range of potential therapeutic applications, primarily within the central nervous system (CNS). biomolther.orgmdpi.com
Targeting Monoamine Systems: The primary biological targets for many phenethylamine derivatives are the monoamine transporters (MATs), which are implicated in a variety of neuropsychiatric disorders. nih.gov
Depression and Anxiety: By inhibiting the reuptake of serotonin and/or norepinephrine, analogues could function as antidepressants or anxiolytics. mayoclinic.org
ADHD and Parkinson's Disease: Compounds that selectively inhibit the dopamine transporter (DAT) are used to treat Attention-Deficit/Hyperactivity Disorder (ADHD) and have potential applications in Parkinson's disease. biomolther.orgmdpi.comnih.gov
Substance Use Disorders: Developing ligands that modulate MATs is a key strategy in creating therapies for addiction. biomolther.org
Monoamine Oxidase (MAO) Inhibition: Phenethylamines are substrates for monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. psychiatrictimes.comnih.gov Designing analogues of this compound that act as selective inhibitors of MAO-A or MAO-B could be a fruitful therapeutic strategy. nih.gov MAO-A inhibitors are effective antidepressants, while MAO-B inhibitors are used in the management of Parkinson's disease. psychiatrictimes.comresearchgate.net
Emerging and Undiscovered Targets: Beyond the classical monoamine systems, research should probe for novel biological targets.
Trace Amine-Associated Receptors (TAARs): TAAR1, in particular, has been identified as a receptor for endogenous trace amines like β-phenethylamine and is implicated in modulating dopamine and serotonin neurotransmission. researchgate.net It represents a promising target for developing treatments for psychosis and addiction.
Serotonin Receptors: Various subtypes of serotonin (5-HT) receptors, such as 5-HT2A, are known targets for phenethylamine compounds and are involved in mood regulation and cognition. mdpi.comnih.gov
Enzymatic Inhibition: Analogues could be screened against other enzymes involved in neurological pathways. For example, caffeic acid phenethyl ester (CAPE) analogues have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory disorders. nih.gov
The broad bioactivity of fluorinated compounds in treating CNS disorders, inflammatory diseases, and infections suggests that a wide screening approach for difluorophenyl-substituted ethanamines could uncover unexpected therapeutic opportunities. nih.govrsc.org
Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery
To navigate the vast chemical space and complex biological systems efficiently, the integration of computational and experimental methods is essential. mdpi.comua.es This synergistic approach can significantly accelerate the drug discovery and development pipeline.
Computational and In Silico Methods:
Virtual Screening (VS): High-resolution crystal structures of targets like monoamine transporters allow for in silico screening of large virtual libraries of compounds. nih.govacs.org This can identify novel scaffolds that are predicted to bind to the target's active site, prioritizing compounds for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By analyzing SAR data from a series of synthesized compounds, QSAR models can be built to predict the activity of new, unsynthesized analogues. numberanalytics.com Machine learning and deep learning models are increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, helping to identify candidates with favorable drug-like properties early in the process. numberanalytics.commdpi.comresearchgate.netnumberanalytics.com A deep learning model named GNEprop has been used to screen over 1.4 billion compounds to identify potential antibacterial candidates. biorxiv.org
Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its target protein at the atomic level. acs.org This provides insights into the binding mode and can explain the molecular basis for a compound's potency and selectivity, guiding further rational design. biomolther.org
Advanced Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target in an automated fashion. nih.govyoutube.com This is crucial for screening the libraries of synthesized analogues to identify initial hits.
In Vitro ADME Assays: Experimental assays, such as those using Caco-2 cells or MDCK-mdr1 cells, are used to measure properties like permeability and interaction with efflux transporters (e.g., P-glycoprotein). numberanalytics.comnih.govdntb.gov.ua These experimental results provide crucial data for building and validating computational ADME models.
By creating a feedback loop where computational predictions guide experimental work, and experimental results refine computational models, the process of discovering and optimizing selective and potent difluorophenyl-substituted ethanamine analogues can be made significantly more efficient and cost-effective.
Q & A
Basic Questions
Q. How can the physicochemical properties of 2-(3,5-Difluorophenyl)ethanamine be experimentally determined?
- Methodological Answer: Key properties include boiling point (187°C), density (1.169 g/cm³), logP (2.166), and refractive index (1.497). These are determined via techniques like gas chromatography (GC) for boiling point, densitometry, shake-flask method for logP, and polarimetry for refractive index. Structural validation employs NMR (¹H/¹³C) and mass spectrometry (MS). SMILES notation (
C(CN)C1=CC(=CC(=C1)F)F) and InChIKey (WRPAZHKOVLYSCH-UHFFFAOYSA-N) aid in computational modeling and database referencing .
Q. What are the recommended safety protocols when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to its vapor pressure (0.0±0.5 mmHg at 25°C). Waste should be segregated and disposed via certified chemical waste services. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. What synthetic routes enable enantioselective synthesis of this compound, and how do reaction conditions influence enantiomeric excess?
- Methodological Answer: Chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries or enzymes) can yield enantiopure forms. For example, (R)-enantiomers may be synthesized via kinetic resolution with lipases or transition-metal catalysts. Reaction parameters (temperature, solvent polarity) critically affect enantiomeric excess (ee). Characterization of ee requires chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock, Schrödinger) models interactions with proteins, such as neurotransmitter receptors. MD simulations assess binding stability in solvated environments. Fluorine's electronegativity enhances binding affinity to hydrophobic pockets in targets like monoamine oxidases .
Q. What in vitro assays are suitable for assessing the neuropharmacological potential of this compound derivatives?
- Methodological Answer: Radioligand binding assays (e.g., with ³H-serotonin or ³H-dopamine) quantify affinity for neurotransmitter transporters. Functional assays (cAMP accumulation, calcium flux) evaluate receptor activation/inhibition. Cytotoxicity is screened via MTT or LDH assays in neuronal cell lines (e.g., SH-SY5Y). Fluorinated analogs are prioritized for metabolic stability studies using liver microsomes .
Data Contradictions and Gaps
- Structural Data: While X-ray crystallography is reported for related difluorophenyl compounds (e.g., ), no crystal structure for this compound is available. Researchers should pursue single-crystal X-ray analysis to resolve conformational details.
- Biological Activity: Limited direct evidence links this compound to specific targets; derivatives should be synthesized and screened against panels of CNS receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
